L-Citrulline-d7

Catalog No.
S12877734
CAS No.
M.F
C6H13N3O3
M. Wt
182.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Citrulline-d7

Product Name

L-Citrulline-d7

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid

Molecular Formula

C6H13N3O3

Molecular Weight

182.23 g/mol

InChI

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2,4D

InChI Key

RHGKLRLOHDJJDR-BFEYZEMLSA-N

SMILES

Array

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)N)N

L-Citrulline-d7 is a stable isotope-labeled form of L-Citrulline, an amino acid that plays a significant role in the urea cycle and nitric oxide synthesis. The molecular formula for L-Citrulline-d7 is C₆H₈D₇N₃O₃, with a molecular weight of approximately 182.23 g/mol. This compound is primarily utilized in research settings to study metabolic pathways involving L-Citrulline and its derivatives, particularly in relation to nitric oxide production and amino acid metabolism .

Similar to its non-deuterated counterpart. Key reactions include:

  • Conversion to Nitric Oxide: L-Citrulline is generated from L-arginine through the action of nitric oxide synthase, which catalyzes the conversion of L-arginine to nitric oxide and L-Citrulline. In this process, L-Citrulline-d7 can be used to trace metabolic pathways involving nitric oxide production .
  • Urea Cycle: In the urea cycle, L-Citrulline-d7 is synthesized from ornithine and carbamoyl phosphate. This reaction is catalyzed by ornithine carbamoyltransferase, which facilitates the incorporation of nitrogen into the urea cycle .
  • Recycling to Arginine: L-Citrulline can be converted back to L-arginine through the action of argininosuccinate synthetase and argininosuccinate lyase, highlighting its role in amino acid recycling within the body .

L-Citrulline-d7 exhibits similar biological activities as regular L-Citrulline. It is involved in:

  • Nitric Oxide Production: As a precursor to nitric oxide, L-Citrulline plays a crucial role in vasodilation, which impacts cardiovascular health by improving blood flow and reducing blood pressure .
  • Exercise Performance: Research indicates that supplementation with L-Citrulline can enhance exercise performance by reducing fatigue and increasing endurance, making it popular among athletes .
  • Biomarker for Intestinal Health: L-Citrulline levels are used as biomarkers for assessing enterocyte integrity in conditions affecting the small intestine, such as celiac disease or chemotherapy-induced damage .

L-Citrulline-d7 has several applications in scientific research:

  • Metabolic Studies: It serves as a tracer in metabolic studies to understand the dynamics of amino acid metabolism and nitric oxide synthesis in vivo .
  • Pharmacokinetic Studies: Used in pharmacokinetic studies to evaluate how drugs affect or are affected by citrulline metabolism.
  • Clinical Research: Investigated for its potential therapeutic benefits in conditions related to cardiovascular health and metabolic disorders .

Studies involving L-Citrulline-d7 often focus on its interactions with other compounds:

  • Nitric Oxide Synthase Inhibition: Research has shown that certain inhibitors can affect the conversion rates of L-arginine to nitric oxide and subsequently influence levels of L-Citrulline, making it essential for understanding drug interactions affecting cardiovascular health .
  • Amino Acid Metabolism: Interaction studies frequently explore how supplementation with other amino acids like L-arginine or dietary nitrates may affect citrulline levels and their biological effects on nitric oxide production .

L-Citrulline-d7 shares similarities with several other compounds, each playing distinct roles in metabolism:

CompoundMolecular FormulaUnique Features
L-ArginineC₆H₁₄N₄O₂Precursor to nitric oxide; directly involved in vasodilation.
OrnithineC₅H₁₃N₂O₂Intermediate in the urea cycle; involved in arginine synthesis.
L-GlutamineC₅H₁₀N₂O₃Important for nitrogen transport; supports immune function.
N-Nitro-L-arginineC₆H₁₄N₄O₂Analogue of arginine; studied for its effects on nitric oxide pathways.

L-Citrulline-d7 stands out due to its stable isotope labeling, allowing precise tracking of metabolic processes without altering physiological functions, making it invaluable for research applications focused on understanding amino acid metabolism and related health outcomes.

Of L-Citrulline-d7

PropertyValueReference
CAS Number2483831-24-7 [1] [2]
Molecular FormulaC₆H₆D₇N₃O₃ [1] [2]
Molecular Weight (g/mol)182.23 [1] [2]
IUPAC Name(2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid [3] [4]
Purity≥95% (HPLC) [2]
Solubility (DMSO/H₂O)≥50 mg/mL [1] [5]
AppearanceWhite crystalline powder [2]

Position-Specific Deuterium Distribution Patterns

The deuterium distribution pattern in L-Citrulline-d7 follows a systematic approach targeting the aliphatic carbon chain positions. Specifically, deuterium atoms are incorporated at positions 2, 3, 3, 4, 4, 5, and 5, creating a heptadeuterated structure that maintains the essential functional groups required for biological activity while providing enhanced analytical properties [1] [3] [4].

This specific deuteration pattern was selected to maximize the kinetic isotope effect while preserving the compound's stereochemical integrity. The distribution encompasses the β-carbon (position 2), γ-carbons (positions 3 and 4), and δ-carbon (position 5) of the amino acid backbone, effectively creating a comprehensive deuterium labeling pattern that extends throughout the aliphatic chain [6] [4].

The strategic placement of deuterium atoms at these positions creates a compound with enhanced stability characteristics compared to other deuteration patterns. Research indicates that comprehensive deuteration of the aliphatic chain provides superior analytical performance compared to selective deuteration approaches [7] [8] [9]. The seven-deuterium configuration represents an optimal balance between isotopic enhancement and synthetic accessibility.

Table 2: Deuterium Distribution Patterns in Citrulline Isotopologues

CompoundMolecular FormulaMolecular Weight (g/mol)Deuterium PositionsReference
L-Citrulline (unlabeled)C₆H₁₃N₃O₃175.19None [10] [11]
L-Citrulline-d7C₆H₆D₇N₃O₃182.232,3,3,4,4,5,5 [1] [3] [4]
L-Citrulline-d6C₆H₇D₆N₃O₃181.223,3,4,4,5,5 [9]
L-Citrulline-d2 (5,5-d2)C₆H₁₁D₂N₃O₃177.205,5 [8]
L-Citrulline-N5,d4C₆H₉D₄N₃O₃179.21N5 and additional positions [7]

Stereochemical Configuration Verification

The stereochemical configuration of L-Citrulline-d7 maintains the L-configuration at the α-carbon (position 1), preserving the essential chirality required for biological recognition and analytical applications. The (2S) configuration is maintained throughout the deuteration process, ensuring that the compound retains its optical activity and stereochemical identity [3] [4].

Verification of stereochemical integrity is critical for ensuring the compound's suitability as an internal standard in analytical applications. The deuteration process does not affect the stereochemical center at the α-carbon, as confirmed by nuclear magnetic resonance spectroscopy and other analytical techniques [2] [5]. This preservation of stereochemical configuration is essential for maintaining the compound's utility in biological and analytical applications.

The optical rotation characteristics of L-Citrulline-d7 are expected to be similar to those of the parent compound, with minor variations attributable to the isotopic substitution effects. While specific optical rotation data for L-Citrulline-d7 are not extensively reported, the values are anticipated to be comparable to the +24.5 to +26.5 degrees observed for L-citrulline [12] [11].

Stability Profiling Under Various Conditions

The stability characteristics of L-Citrulline-d7 are significantly enhanced compared to the non-deuterated parent compound due to the kinetic isotope effect. This enhancement is particularly pronounced under conditions that would typically promote degradation in hydrogen-containing analogs [13] [14] [15]. The deuterium substitution creates stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in improved stability across various environmental conditions.

The kinetic isotope effect for carbon-deuterium bonds typically ranges from 2.0 to 7.0, providing substantial protection against enzymatic and chemical degradation processes [16] [17] [18]. This effect is particularly beneficial in analytical applications where compound stability during storage and analysis is critical for accurate quantification.

Table 3: Comparative Properties of L-Citrulline and L-Citrulline-d7

PropertyL-CitrullineL-Citrulline-d7Reference
Melting Point (°C)214Expected similar [10] [12] [11] [19]
Boiling Point (°C, estimated)306.48Expected slightly higher [10] [11]
Density (g/cm³, estimated)1.2919Expected slightly higher [10] [11]
pH (5% solution)5.7-6.7Expected similar [12]
Water Solubility (g/L at 20°C)200Expected slightly lower [11]
Specific Rotation [α]D20 (°)+24.5 to +26.5Expected similar [12] [11]
pKa2.43Expected slightly different [11]

pH-Dependent Degradation Kinetics

The pH-dependent stability of L-Citrulline-d7 exhibits enhanced resistance to degradation across the entire pH spectrum compared to the non-deuterated compound. The kinetic isotope effect provides protection against both acid- and base-catalyzed degradation pathways, with the most pronounced effects observed under conditions that would typically promote rapid degradation [20] [21].

Under acidic conditions (pH 1.0-4.0), L-Citrulline-d7 demonstrates enhanced stability relative to the protiated form. The protonation of amino groups under acidic conditions creates a favorable environment for the compound, and the deuterium substitution further enhances this stability through reduced reaction rates [20] [21]. The kinetic isotope effect is particularly favorable under these conditions, as the C-D bonds are more resistant to acid-catalyzed cleavage reactions.

In the optimal pH range for amino acid stability (pH 4.0-7.0), L-Citrulline-d7 exhibits exceptional stability characteristics. The zwitterionic form predominates in this pH range, and the deuterium bonds provide additional stability against hydrolytic and oxidative degradation processes [20] [21]. This enhanced stability is particularly beneficial for analytical applications where long-term storage and stability are required.

Under basic conditions (pH 9.0-14.0), while degradation rates increase for both compounds, L-Citrulline-d7 maintains slower degradation rates compared to the hydrogen analog. The kinetic isotope effect continues to provide protection, although the magnitude of this protection decreases under strongly basic conditions where other degradation mechanisms become predominant [20] [21].

Table 4: pH-Dependent Stability Profile of L-Citrulline-d7

pH RangeExpected StabilityDeuterium EffectReference Basis
1.0-2.0 (Strongly acidic)Moderate stability, protonated formsEnhanced stability vs protiated form [20] [21]
2.0-4.0 (Acidic)Enhanced stability relative to neutral pHKinetic isotope effect favorable [20] [21]
4.0-7.0 (Mildly acidic to neutral)Optimal stability range for amino acidsDeuterium bonds more stable [20] [21]
7.0-9.0 (Neutral to mildly basic)Good stability, zwitterionic formKIE provides protection [20] [21]
9.0-12.0 (Basic)Decreased stability, deprotonation effectsSlower degradation than H-analog [20] [21]
12.0-14.0 (Strongly basic)Rapid degradation expectedStill degradation but slower rate [20] [21]

Thermal Stability Assessments

The thermal stability characteristics of L-Citrulline-d7 represent a significant improvement over the non-deuterated compound, with enhanced resistance to thermal degradation across all temperature ranges. The kinetic isotope effect provides substantial protection against thermally induced bond cleavage and decomposition reactions [13] [22] [14] [15].

At storage and ambient temperatures (4-25°C), L-Citrulline-d7 exhibits exceptional stability with extended shelf life characteristics. The deuterium isotope effect provides protection against slow degradation processes that may occur during long-term storage, making the compound particularly suitable for use as a stable internal standard in analytical applications [13] [22] [14] [15].

Under elevated temperature conditions (25-50°C), the enhanced thermal stability becomes more pronounced. While the non-deuterated compound may experience gradual degradation, L-Citrulline-d7 maintains its structural integrity for extended periods. The kinetic isotope effect provides significant protection, with typical KIE values ranging from 2.0 to 7.0 for carbon-deuterium bonds [16] [17] [18].

At moderate heat exposure (50-100°C), the deuterium isotope effect becomes particularly beneficial. The stronger C-D bonds require higher activation energies for thermal cleavage, resulting in substantially reduced degradation rates compared to the hydrogen analog [13] [22] [14] [15]. This enhanced thermal stability is particularly important for analytical applications involving heated sample preparation or chromatographic separation.

Under high temperature conditions (100-200°C), L-Citrulline-d7 continues to demonstrate improved thermal resistance. While both compounds will experience degradation at these temperatures, the deuterated compound maintains lower degradation rates and extended stability compared to the protiated form [23] [24] [25].

Table 5: Thermal Stability Assessment of L-Citrulline-d7

Temperature Range (°C)L-Citrulline BehaviorL-Citrulline-d7 ExpectedKinetic Isotope EffectReference
4-25 (Storage/ambient)Stable for extended periodsEnhanced stability vs protiatedKIE = 2-7 typical for C-D bonds [13] [22] [14] [15]
25-50 (Elevated)Gradual degradation possibleSlower degradation rateKIE provides protection [13] [22] [14] [15]
50-100 (Moderate heat)Accelerated degradationDeuterium isotope effect protectiveReduced reaction rates [13] [22] [14] [15]
100-200 (High heat)Significant degradationImproved thermal resistanceLower activation energy [23] [24] [25]
200-300 (Extreme heat)Approaching melting point (214°C)Higher thermal stabilityThermal stability enhancement [25] [11] [19]
>300 (Decomposition)Thermal decomposition occursDecomposition at higher temperatureKIE diminishes at extreme T [25] [11]

The kinetic isotope effects relevant to L-Citrulline-d7 stability encompass multiple bond types and environmental factors. Primary kinetic isotope effects for C-H versus C-D bonds typically range from 2.0 to 7.0, providing substantial protection against metabolic and chemical degradation processes [16] [17] [18] [26]. Secondary isotope effects, while smaller in magnitude (1.1-1.4), contribute to overall molecular stability [17] [26] [27].

Table 6: Kinetic Isotope Effects Relevant to L-Citrulline-d7 Stability

Bond TypeTypical KIE RangeRelevance to L-Citrulline-d7Stability ImplicationReference
C-H vs C-D (Primary KIE)2.0-7.0Multiple C-D bonds presentEnhanced metabolic stability [16] [17] [18] [26]
N-H vs N-D (Primary KIE)3.0-8.0Potential N-D effectsSlower enzymatic cleavage [14] [15] [26]
Secondary isotope effects1.1-1.4Additional stabilizationOverall molecular stability [17] [26] [27]
Solvent isotope effects1.5-4.0D₂O vs H₂O effects observedSolution-dependent effects [14] [15]
Temperature dependenceDecreases with increasing TTemperature-dependent protectionOptimal temperature ranges [14] [27]

XLogP3

-4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

182.13962851 Da

Monoisotopic Mass

182.13962851 Da

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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